molecular formula C19H25NO2S B2513882 N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 2034347-88-9

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2513882
CAS No.: 2034347-88-9
M. Wt: 331.47
InChI Key: GRQDZRKTYHVGNL-UHFFFAOYSA-N
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Description

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromaticity and reactivity. The combination of these two moieties in a single molecule results in a compound with unique chemical and physical properties, making it valuable in various scientific research applications.

Scientific Research Applications

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the thiophene ring may participate in π-π stacking interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is unique due to the specific combination of the adamantane and thiophene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-12(21)17-3-2-16(23-17)4-5-20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15H,4-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDZRKTYHVGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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